Cephalosporanic acid
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Overview
Description
Cephalosporanic acid is a cephalosporin.
Scientific Research Applications
Enzymatic Conversion for Antibiotic Synthesis
- Semisynthetic cephalosporins are synthesized from 7‐amino cephalosporanic acid, which is obtained through the enzymatic conversion of cephalosporin C. This process is more efficient and environmentally friendly compared to the chemical method, as it avoids harsh conditions and toxic waste generation (Pollegioni et al., 2005).
Strategic Enzyme Manipulation
- The efficiency of producing semi-synthetic cephalosporins has been enhanced through protein engineering. By manipulating cephalosporin C acylase, researchers have significantly improved its specificity and activity, making the enzymatic conversion process more viable for industrial applications (Conti et al., 2014).
One-pot Bioconversion Processes
- Recent advancements have led to the development of one-pot enzymatic processes for converting cephalosporin C to 7-aminothis compound. This simplifies the manufacturing process and reduces costs, contributing to the more efficient production of cephalosporins (Tan et al., 2018).
Biochemical Analysis and Biodistribution Studies
- Research has been conducted on the biochemical properties and biodistribution of this compound derivatives. These studies are crucial for understanding the behavior of these compounds in biological systems and their potential therapeutic applications (Környei et al., 1994).
Recombinant Strains for Direct Fermentation
- Genetic engineering techniques have been employed to create recombinant strains of Acremonium chrysogenum, which can directly ferment 7-aminothis compound. This represents a significant advancement in the cost-effective and environmentally safe production of cephalosporins (You, 2011).
Properties
CAS No. |
4704-60-3 |
---|---|
Molecular Formula |
C10H11NO5S |
Molecular Weight |
257.27 g/mol |
IUPAC Name |
(6R)-3-(acetyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO5S/c1-5(12)16-3-6-4-17-8-2-7(13)11(8)9(6)10(14)15/h8H,2-4H2,1H3,(H,14,15)/t8-/m1/s1 |
InChI Key |
YGBFLZPYDUKSPT-MRVPVSSYSA-N |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H](CC2=O)SC1)C(=O)O |
SMILES |
CC(=O)OCC1=C(N2C(CC2=O)SC1)C(=O)O |
Canonical SMILES |
CC(=O)OCC1=C(N2C(CC2=O)SC1)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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